2-Amino-3-(2-chlorobenzoyl)thiophene

描述

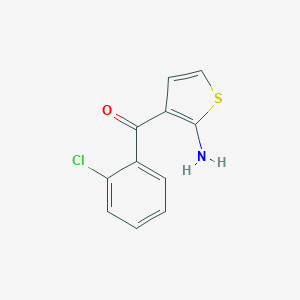

Structure

2D Structure

属性

IUPAC Name |

(2-aminothiophen-3-yl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-9-4-2-1-3-7(9)10(14)8-5-6-15-11(8)13/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKUZKXKWBHTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(SC=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356612 | |

| Record name | 2-AMINO-3-(2-CHLOROBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40017-58-1 | |

| Record name | (2-Amino-3-thienyl)(2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40017-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-3-(2-CHLOROBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (2-amino-3-thienyl)(2-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of 2 Aminothiophene Derivatives in Heterocyclic Chemistry Research

2-Aminothiophenes are a class of five-membered heterocyclic compounds that serve as crucial building blocks in organic synthesis. nih.gov Their importance stems from their utility as synthons for creating more complex, biologically active molecules, including fused heterocyclic systems like thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. nih.govnih.govmdpi.com The chemistry of 2-aminothiophenes has been a dynamic area of research, largely propelled by the development of efficient synthetic methods. researchgate.net

A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgthieme-connect.com First reported in the 1960s, this multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction is lauded for its operational simplicity, the accessibility of starting materials, and its ability to produce highly functionalized thiophenes in excellent yields. tandfonline.com The mechanism is understood to begin with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org The versatility of the Gewald reaction has made a wide array of 2-aminothiophene derivatives readily accessible for further chemical exploration. researchgate.nettandfonline.com These derivatives are not only intermediates for pharmaceuticals but also find use in the synthesis of dyes and agrochemicals. thieme-connect.compnrjournal.com

Significance of the 2 Amino 3 2 Chlorobenzoyl Thiophene Scaffold in Contemporary Medicinal Chemistry

The specific scaffold of 2-amino-3-(2-chlorobenzoyl)thiophene holds considerable significance as a key intermediate in the synthesis of several pharmaceutical agents. Its molecular structure is a critical component in the production of thienodiazepine drugs, which are noted for their therapeutic effects. For instance, this compound is a known precursor in the synthesis of Brotizolam and Etizolam, which are used as hypnotic and anxiolytic agents. The related compound, 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene, is a direct precursor in the synthesis of Etizolam. caymanchem.com

Beyond its role as a precursor, the 2-amino-3-aroylthiophene core structure is a recognized pharmacophore. Derivatives of this scaffold have been extensively studied as allosteric modulators of G protein-coupled receptors, particularly the A₁ adenosine (B11128) receptor. nih.govnih.gov Allosteric enhancers are of great interest in drug design as they can augment the physiological response of endogenous ligands in a site-specific manner. nih.gov Research has shown that modifications at various positions of the 2-amino-3-aroylthiophene ring system can significantly influence biological activity. For example, the nature of the aroyl group and substituents at the 4- and 5-positions of the thiophene (B33073) ring are critical for modulating the potency and efficacy of these compounds as allosteric enhancers. nih.govnih.govacs.org

The this compound scaffold is therefore a versatile platform in medicinal chemistry, enabling the synthesis of complex bioactive molecules and serving as a template for the discovery of new therapeutic agents.

Overview of Research Trajectories for 2 Amino 3 2 Chlorobenzoyl Thiophene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiophene ring, the chlorobenzoyl group, and the amino substituent. The protons on the thiophene ring typically appear as a pair of doublets in the aromatic region, arising from the coupling between adjacent protons (H-4 and H-5). Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing benzoyl group. The four protons of the 2-chlorobenzoyl ring would present as a complex multiplet pattern further downfield. The protons of the primary amine (–NH₂) are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Based on analyses of similar thiophene derivatives, the aromatic protons of the thiophene and benzoyl rings are generally observed in the range of δ 6.8–7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| H-4 (Thiophene) | ~6.8 - 7.2 | Doublet (d) |

| H-5 (Thiophene) | ~7.2 - 7.5 | Doublet (d) |

| Ar-H (Chlorobenzoyl) | ~7.3 - 7.6 | Multiplet (m) |

| -NH₂ | Variable (Broad) | Singlet (s) |

Note: These are predicted values based on known structural analogs. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in its structure. The most downfield signal is typically the carbonyl carbon (C=O) of the benzoyl group, which is expected to resonate in the region of δ 185-195 ppm. For related aroyl thiophenes, this carbonyl carbon signal has been noted to appear near δ 165–170 ppm. The carbons of the thiophene and chlorophenyl rings will appear in the aromatic region (δ 110-160 ppm). The C-2 carbon, bonded to the amino group, and the C-3 carbon, bonded to the benzoyl group, can be distinguished based on their electronic environments and through advanced NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O | ~185 - 195 |

| C-2 (Thiophene) | ~150 - 160 |

| C-3 (Thiophene) | ~115 - 125 |

| C-4 (Thiophene) | ~120 - 130 |

| C-5 (Thiophene) | ~130 - 140 |

| C-Ar (Chlorobenzoyl) | ~125 - 140 |

Note: These are predicted values based on known structural analogs. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons of the thiophene ring, confirming their adjacency. It would also reveal the coupling network within the four protons of the chlorobenzoyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the H-4 signal to the C-4 carbon and the H-5 signal to the C-5 carbon. Similarly, each proton on the chlorophenyl ring would be correlated to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include:

The H-4 proton of the thiophene ring showing a correlation to the C-2, C-3, and C-5 carbons.

The H-5 proton showing a correlation to the C-3 and C-4 carbons.

Protons on the chlorobenzoyl ring showing correlations to the carbonyl carbon (C=O), confirming the attachment of the phenyl ring to the ketone.

The amino protons (–NH₂) showing a correlation to the C-2 and C-3 carbons of the thiophene ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₈ClNOS, with a calculated molecular weight of approximately 237.71 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 237, with a characteristic isotopic peak at m/z 239 (M+2) in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

The fragmentation pattern would likely be dominated by cleavages at the bonds adjacent to the carbonyl group, which are typically the weakest. Key fragmentation pathways would include:

Alpha-cleavage: Loss of the chlorophenyl radical (•C₆H₄Cl) to form an ion at m/z 126, corresponding to the [2-amino-3-thienoyl]⁺ fragment.

Alpha-cleavage: Loss of the aminothienyl radical (•C₄H₃SNH₂) to form the chlorobenzoyl cation [ClC₆H₄CO]⁺ at m/z 139 (and m/z 141).

Loss of Carbon Monoxide: The chlorobenzoyl cation (m/z 139) could further fragment by losing a neutral CO molecule to give the chlorophenyl cation [ClC₆H₄]⁺ at m/z 111 (and m/z 113).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion |

|---|---|

| 237/239 | [M]⁺ (Molecular Ion) |

| 139/141 | [ClC₆H₄CO]⁺ |

| 126 | [C₄H₂S(NH₂)CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

For a derivative, 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, the central thiophene ring was found to make a dihedral angle of 88.11° with the 2-chlorophenyl ring, indicating a highly twisted conformation between the two rings. nih.gov An important feature often observed in 2-amino-3-aroyl thiophenes is the formation of an intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen, which creates a stable six-membered ring. This interaction significantly influences the planarity and conformation of the molecule. In the crystal packing of these types of compounds, intermolecular hydrogen bonds involving the second amino proton often link molecules into chains or more complex networks.

Table 4: Representative Crystallographic Data for a Thiophene Analogue, 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide nih.goviucr.org

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₅ClN₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9784 (11) |

| b (Å) | 13.5565 (11) |

| c (Å) | 8.3334 (7) |

| β (°) | 91.233 (1) |

| Volume (ų) | 1578.8 (2) |

| Z (molecules/unit cell) | 4 |

Note: This data is for a related derivative and serves as a model for the probable structural characteristics of this compound.

Analysis of Dihedral Angles and Molecular Conformation

One such derivative, 2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, reveals a notable dihedral angle of 88.11° between the central thiophene ring and the 2-chlorophenyl ring. nih.gov This near-perpendicular arrangement indicates a significant twist between the two ring systems. In another derivative, a Schiff base named N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide, the dihedral angle between the thiophene ring and the chlorophenyl ring is reported to be 70.1°. nih.gov

These findings suggest that the molecular conformation of this compound likely involves a non-planar structure, with the 2-chlorobenzoyl group twisted out of the plane of the thiophene ring. This conformation is influenced by the steric hindrance between the substituents on both rings.

Table 1: Dihedral Angles in Derivatives of this compound

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

| 2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide | Thiophene | 2-Chlorophenyl | 88.11 | nih.gov |

| N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide | Thiophene | Chlorophenyl | 70.1 | nih.gov |

Hydrogen Bonding Interactions in Crystal Packing

Hydrogen bonds are crucial non-covalent interactions that govern the packing of molecules in the crystalline state, influencing properties such as melting point and solubility. In the crystal structure of 2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov An intramolecular N-H···O hydrogen bond contributes to the formation of an S(6) ring motif, a common feature in similar structures. nih.gov

Furthermore, the molecules in the crystal lattice are linked by intermolecular N-H···O hydrogen bonds involving the acetamide (B32628) group, forming chains along the c-axis. nih.gov Weak C-H···O interactions also play a role in stabilizing this chain formation. nih.gov Similarly, in the Schiff base derivative, N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide, intramolecular O-H···N and N-H···O hydrogen bonds are present, each generating S(6) ring motifs. nih.gov The crystal packing of this derivative is further stabilized by weak intermolecular C-H···O interactions, which link the molecules into one-dimensional chains. nih.gov

Given the presence of the amino group (a hydrogen bond donor) and the carbonyl group (a hydrogen bond acceptor) in this compound, it is highly probable that its crystal structure is also characterized by a network of N-H···O hydrogen bonds, similar to its derivatives.

C-H...π and Other Weak Interactions

In addition to classical hydrogen bonds, weaker interactions such as C-H···π interactions can significantly contribute to the stability of crystal structures. These interactions involve a C-H bond acting as a weak donor and a π-system (like an aromatic ring) acting as an acceptor.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. doaj.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The key functional groups in this molecule are the primary amine (-NH₂), the carbonyl group (C=O) of the ketone, the thiophene ring, and the substituted benzene (B151609) ring. The expected IR absorption regions for these groups are summarized in the table below.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Stretching | 3500 - 3300 | Medium (typically two bands) |

| Carbonyl (C=O) | Stretching | 1780 - 1670 | Strong, sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to weak |

| C-N | Stretching | 1350 - 1250 | Medium |

| C-Cl | Stretching | 800 - 600 | Strong |

The N-H stretching vibrations of the primary amine are typically observed as two sharp bands in the 3500-3300 cm⁻¹ region. scbt.com The carbonyl (C=O) stretching vibration is one of the most characteristic absorptions in an IR spectrum, appearing as a strong, sharp peak typically between 1780 and 1670 cm⁻¹. scbt.com The aromatic C-H stretching bands are expected to appear at wavenumbers slightly above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will produce several bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amine and the C-Cl stretching will also show characteristic absorptions in the fingerprint region of the spectrum.

Computational Chemistry and Molecular Modeling Studies of 2 Amino 3 2 Chlorobenzoyl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, providing valuable information about its geometry, energy, and other properties. researchgate.net For thiophene (B33073) derivatives, DFT is widely used to optimize molecular structures, predict vibrational frequencies, and explore electronic characteristics. nih.govnih.gov The B3LYP functional is a commonly employed hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has shown reliability in predicting molecular structures and thermochemical properties. researchgate.netnih.gov

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, and crucial intermediates, as well as the transition states that connect them. For thiophene-containing drugs, quantum chemical methods have been used to explore metabolic pathways like S-oxidation and epoxidation, which are linked to toxicity. acs.orgnih.gov By calculating the energy barriers for different pathways, researchers can determine which route is kinetically more favorable. nih.gov For instance, studies on the thiophene ring have shown that epoxidation can be both thermodynamically and kinetically preferred over S-oxidation. nih.gov This type of analysis could be applied to 2-amino-3-(2-chlorobenzoyl)thiophene to understand its metabolic fate or its reactivity in synthetic transformations, such as the Gewald reaction used for synthesizing substituted 2-aminothiophenes.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov DFT calculations are the standard method for determining these orbital energies. nih.gov The analysis of the HOMO-LUMO distribution reveals the regions of the molecule that are most likely to participate in electron donation and acceptance during a chemical reaction. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Thiophene Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.35 | Energy difference indicating chemical reactivity |

Note: The values in this table are representative examples for a thiophene derivative and are for illustrative purposes only.

Beyond frontier orbitals, DFT calculations can derive a suite of global reactivity descriptors that quantify a molecule's stability and reactivity. These parameters, based on the HOMO and LUMO energies, provide a more detailed picture of the molecule's chemical behavior.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons. Calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. Calculated as ω = μ² / (2η).

Another key parameter is the Molecular Electrostatic Potential (MEP) , which is plotted onto the molecule's electron density surface. The MEP map uses a color scale to visualize the charge distribution, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack.

Table 2: Illustrative Molecular and Electronic Parameters for a Thiophene Derivative

| Parameter | Definition | Illustrative Value |

| Ionization Potential (I) | I ≈ -EHOMO | 6.20 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.85 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.175 eV |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.025 eV |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.72 eV |

| Dipole Moment | Measure of molecular polarity | 3.5 D |

Note: The values in this table are representative examples for a thiophene derivative and are for illustrative purposes only.

Quantum Chemical Studies on Reaction Pathways

Quantum chemical studies provide a detailed exploration of complex reaction pathways that may involve multiple steps and intermediates. acs.org By employing methods like DFT, researchers can construct a comprehensive potential energy profile for a proposed reaction, such as the hydrodesulfurization of thiophene or the formation of thiophene-containing heterocycles. researchgate.netpnnl.gov This involves calculating the Gibbs free energy for each stationary point (reactants, intermediates, transition states, and products). acs.org Such studies can reveal whether a reaction is under kinetic or thermodynamic control by comparing the activation energies of different pathways and the relative stability of the final products. For this compound, these studies could predict the most likely outcomes of its reactions, guiding synthetic efforts to achieve specific products with high selectivity.

Molecular Dynamics Simulations

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. For a flexible molecule like this compound, MD can explore its conformational landscape. In a biological context, MD simulations are crucial for understanding how a molecule interacts with a protein target. nih.govacs.org After an initial docking pose is predicted, an MD simulation can assess the stability of the molecule-protein complex, showing how the interactions evolve over time and providing insights into the binding affinity. nih.gov Ab initio MD, which calculates forces "on the fly" using quantum mechanics, can be used to study chemical reactions and non-equilibrium processes, such as the relaxation of photoexcited thiophene. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, where the surface is partitioned based on the electron contribution from the molecule itself versus all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified and highlighted. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds.

This analysis can be broken down into 2D "fingerprint plots," which summarize all the intermolecular contacts. These plots are histograms of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different types of interactions (e.g., H···H, C···H/H···C, O···H/H···O) to the total Hirshfeld surface area can be precisely calculated. nih.gov This provides a quantitative measure of the forces that govern the crystal packing. For this compound, this analysis would reveal the importance of hydrogen bonds involving the amino group, as well as other van der Waals forces and potential π-π stacking interactions, in stabilizing its solid-state structure.

Table 3: Illustrative Hirshfeld Surface Interaction Contributions for a Thiophene Derivative

| Interaction Type | Contribution (%) | Description |

| H···H | 45.0 | Represents contacts between hydrogen atoms |

| C···H / H···C | 25.0 | Carbon-hydrogen contacts, often indicative of C-H···π interactions |

| O···H / H···O | 12.5 | Hydrogen bonding involving oxygen atoms |

| N···H / H···N | 8.5 | Hydrogen bonding involving nitrogen atoms |

| Cl···H / H···Cl | 5.5 | Interactions involving the chlorine atom |

| Other | 3.5 | Includes S···H, C···C, etc. |

Note: The values in this table are representative examples for a heterocyclic compound and are for illustrative purposes only.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to understand how a ligand, such as a derivative of this compound, might interact with a biological receptor at the atomic level. While specific docking studies on this compound are not extensively documented in publicly available research, numerous studies on closely related thiophene derivatives highlight the utility of this approach in identifying potential therapeutic targets and optimizing ligand-receptor interactions.

Thiophene-based compounds are known to interact with a wide array of biological targets, and molecular docking has been pivotal in exploring these interactions. For instance, various thiophene derivatives have been the subject of docking studies to evaluate their potential as antimicrobial, anticancer, and antiviral agents. colab.wssemanticscholar.orgnih.gov

In one such study, a series of novel 4-aminothiophene and thienopyrimidine compounds were synthesized and subsequently docked into the active sites of relevant bacterial and cancer cell line proteins to rationalize their biological activity. semanticscholar.org Another research effort focused on thiophene derivatives as potential inhibitors of the COVID-19 main protease, using molecular docking to predict binding affinities and interaction mechanisms. nih.gov Similarly, docking studies on 1-(2-amino-2,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)-3-substituted-phenylpropane-1,3-dione derivatives against the "DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase" enzyme of Mycobacterium tuberculosis have helped in understanding the structural basis for their antimycobacterial activity. colab.ws

A significant area of research for compounds structurally related to this compound is their activity as allosteric modulators of the A1 adenosine (B11128) receptor. nih.gov Docking studies for these derivatives would typically involve predicting their binding to an allosteric site on the receptor, which is distinct from the site where the endogenous ligand (adenosine) binds. These computational models help to identify the key amino acid residues involved in the interaction and to understand how the ligand induces a conformational change in the receptor that enhances the binding of the natural agonist.

The general findings from docking studies on the broader class of 2-aminothiophene derivatives reveal the importance of the thiophene core as a scaffold and highlight how different substituents on the thiophene and benzoyl rings can be tailored to achieve specific interactions with a target protein.

Table 1: Examples of Molecular Docking Studies on Thiophene Derivatives

| Derivative Class | Target Protein/Enzyme | Therapeutic Area | Key Findings from Docking |

| 4-Aminothiophene and Thienopyrimidine Derivatives | Bacterial and Cancer-related proteins | Antibacterial, Anticancer | Prediction of binding modes and rationalization of cytotoxic effectiveness. semanticscholar.org |

| 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) | COVID-19 Main Protease (5R7Y) | Antiviral | Elucidation of protein-ligand interaction mechanisms. nih.gov |

| Hexahydrobenzothiophene Derivatives | DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase | Antimycobacterial | Identification of binding modes comparable to the native ligand. colab.ws |

| 2-Amino-3-aroyl-4-substituted thiophenes | A1 Adenosine Receptor | Neurological, Cardiovascular | Investigation of binding to allosteric sites to enhance agonist binding. nih.gov |

This table is illustrative and based on studies of derivatives, as specific docking data for this compound is limited in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are systematic investigations that aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are crucial for understanding which structural features are responsible for a molecule's therapeutic effects and for designing new compounds with improved properties.

A key finding from SAR studies on 2-amino-3-benzoylthiophene derivatives is that the nature and position of substituents on both the thiophene ring and the benzoyl moiety significantly influence their activity. For example, research on a series of 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes (a positional isomer of the title compound) explored the impact of various bulky substituents at the 4-position of the thiophene ring. nih.gov This work demonstrated that replacing the arylpiperazine moiety with different cyclic structures could modulate the allosteric enhancing activity. The study identified that derivatives containing a 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) nucleus were particularly effective in potentiating agonist binding to the A1 receptor, indicating that the bulk and nature of the substituent at this position are critical for optimal activity. nih.gov

The 2-amino group: This group is often crucial for establishing key hydrogen bond interactions with the receptor.

The 3-aroyl group: The nature and substitution pattern of the benzoyl ring (e.g., the presence and position of a chloro substituent) can affect the electronic properties and steric fit of the molecule within the binding pocket.

Substitution at other positions of the thiophene ring: As seen in the A1 adenosine receptor modulators, substituents at the 4- and 5-positions can be modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. For instance, the presence of a 5-ethyl group is a common modification in related structures. medchemexpress.comcaymanchem.com

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for 2-Amino-3-aroylthiophene Derivatives

| Structural Moiety | Position | General SAR Observation | Implication for Activity |

| Amino Group | 2 | Often essential for activity. | Likely forms critical hydrogen bonds with the receptor. |

| Benzoyl Group | 3 | Substitution on the phenyl ring is a key modulator. | The chloro-substituent's position (ortho, meta, para) influences potency and selectivity. |

| Thiophene Ring | 4 | Tolerates a variety of bulky substituents. | Allows for significant modification to optimize allosteric modulation and other activities. nih.gov |

| Thiophene Ring | 5 | Often substituted with small alkyl groups (e.g., ethyl). | Can influence lipophilicity and overall fit in the binding site. medchemexpress.comcaymanchem.com |

This table synthesizes general SAR findings from studies on analogs of this compound.

Pharmacological and Biological Activity Research on 2 Amino 3 2 Chlorobenzoyl Thiophene Derivatives

Adenosine (B11128) Receptor Modulation

Selectivity Profile Against Other Adenosine Receptor Subtypes (A₂A, A₃)

Derivatives of the 2-aminothiophene scaffold have been evaluated for their interaction with various adenosine receptor subtypes. Research indicates that while some derivatives show potent activity at the A₁ receptor, their selectivity against A₂A and A₃ subtypes varies significantly based on their chemical structure.

In radioligand binding assays, certain adenosine derivatives demonstrated high affinity for the A₂A adenosine receptor (A₂AAR), with Kᵢ values below 10 nM, and exhibited high selectivity over the A₁ and A₂B receptors. rsc.org However, their affinity for the A₃ adenosine receptor (A₃AR) was typically moderate. rsc.org Functional assays revealed that many of these compounds act as full agonists at the A₂AAR. rsc.org Conversely, other series of compounds, specifically those based on a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, have been identified as potent and selective antagonists for the hA₃ adenosine receptor. rsc.org

Studies on spontaneously hypertensive rats rendered diabetic showed that while endogenous adenosine tends to promote the expression of A₃ receptors, the administration of an exogenous adenosine agonist increased the expression of the A₂A receptor subtype. mdpi.com This suggests a complex interplay in the regulation of these receptors. The activation of A₂A receptors is linked to anti-inflammatory and immunosuppressive effects, whereas A₃ receptor activation has been associated with pro-fibrotic effects in certain contexts. mdpi.com Furthermore, specific 2-amino-3-benzoylthiophene derivatives have been identified as antagonists for the A₃AR, with K₈ values in the nanomolar range. rsc.org This diverse activity highlights the potential for designing derivatives with specific selectivity profiles for either the A₂A or A₃ receptor subtypes.

Antileishmanial Activity of 2-Aminothiophene Derivatives

Leishmaniasis is a neglected tropical disease for which the current treatments have significant limitations, including high toxicity and growing resistance. ovid.commdpi.com 2-Aminothiophene derivatives have emerged as a promising class of compounds in the search for new antileishmanial agents. ovid.comresearchgate.net

In Vitro Efficacy Against Promastigotes and Amastigotes

Numerous studies have demonstrated the potent in vitro activity of 2-aminothiophene derivatives against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of various Leishmania species. nih.gov

One study evaluated a series of ten 2-amino-thiophene derivatives against Leishmania (Leishmania) amazonensis. nih.gov Several compounds, notably SB-44, SB-83, and SB-200, showed significant activity. nih.govbioworld.com For instance, the thiophenic derivative SB-200 was effective at inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes, with IC₅₀ values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively. ovid.comresearchgate.net This compound also demonstrated potent activity against intracellular amastigotes of L. infantum (IC₅₀ of 2.85 µM) and L. amazonensis (IC₅₀ of 4.81 µM), while showing high selectivity and low toxicity towards host cells like macrophages and human red blood cells. ovid.comnih.gov

Other synthesized derivatives have also shown pronounced antileishmanial activity, with some compounds exhibiting IC₅₀ values below 10 µM against both promastigote and axenic amastigote forms of L. amazonensis. mdpi.com In one study, compounds 19 and 42 were particularly active, with IC₅₀ values against axenic amastigotes of 0.9 µM and 1.71 µM, respectively, and high selectivity indices. mdpi.com Another derivative, 8CN, was identified as highly active against promastigotes, with an IC₅₀ of 1.20 µM. researchgate.net

| Compound | Leishmania Species | Form | IC₅₀ (µM) | Reference |

| SB-200 | L. braziliensis | Promastigote | 4.25 | ovid.comresearchgate.net |

| L. major | Promastigote | 4.65 | ovid.comresearchgate.net | |

| L. infantum | Promastigote | 3.96 | ovid.comresearchgate.net | |

| L. infantum | Amastigote | 2.85 | ovid.com | |

| L. amazonensis | Promastigote | 3.65 | mdpi.combioworld.com | |

| L. amazonensis | Amastigote | 4.81 | ovid.com | |

| SB-44 | L. amazonensis | Promastigote | 7.37 | bioworld.com |

| L. amazonensis | Amastigote | 15.82 | bioworld.com | |

| SB-83 | L. amazonensis | Promastigote | 3.37 | bioworld.com |

| L. amazonensis | Amastigote | 18.5 | bioworld.com | |

| Compound 19 | L. amazonensis | Promastigote | 2.16 | mdpi.com |

| L. amazonensis | Axenic Amastigote | 0.9 | mdpi.com | |

| Compound 42 | L. amazonensis | Promastigote | 2.97 | mdpi.com |

| L. amazonensis | Axenic Amastigote | 1.71 | mdpi.com | |

| Compound 8CN | L. amazonensis | Promastigote | 1.20 | researchgate.net |

| DCN-83 | L. amazonensis | Amastigote | 0.71 | researchgate.net |

Structure-Activity Relationships for Antileishmanial Effects

Structure-activity relationship (SAR) studies have provided valuable insights for optimizing the antileishmanial potential of 2-aminothiophene derivatives. mdpi.comresearchgate.net Key findings include:

Indole (B1671886) Substituents : The presence of an indole group linked to the 2-amino position appears favorable for antileishmanial activity, though it is not considered essential. mdpi.combioworld.com

C-3 Position : The presence of a carbonitrile group at the C-3 position is not essential for activity. mdpi.combioworld.com

C-4 and C-5 Positions : The size and nature of substituents at the C-4 and C-5 positions are important for modulating activity. The presence of large cycloalkyl chains, such as in cycloocta[b]thiophene structures, or N-substituted piperidinyl chains can enhance potency. mdpi.combioworld.com

Bioisosteric Replacement : The bioisosteric replacement of sulfur with selenium (S/Se) in the thiophene (B33073) ring has proven to be a successful strategy. mdpi.combioworld.com This modification can increase antileishmanial activity without a corresponding increase in cytotoxicity. mdpi.combioworld.com For example, several 2-aminoselenophene derivatives showed higher activity than their 2-aminothiophene analogues. mdpi.com

Proposed Mechanisms of Action

Research into the mechanisms by which 2-aminothiophene derivatives exert their antileishmanial effects points towards multiple pathways. One of the primary mechanisms is the induction of apoptosis-like cell death in the parasites. nih.gov Studies on selected compounds like SB-200, SB-44, and SB-83 showed that they induce phosphatidylserine (B164497) externalization and DNA fragmentation in promastigotes, which are hallmarks of apoptosis. nih.gov For L. infantum, the effect of SB-200 is associated with a loss of cell membrane integrity, leading to necrosis as another mode of cell death. ovid.comresearchgate.net

A second proposed mechanism is immunomodulation. nih.gov The anti-amastigote activity of these compounds is linked to their ability to activate host macrophage defense mechanisms. researchgate.net Specifically, compounds SB-200 and SB-83 were found to significantly increase the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), as well as nitric oxide (NO) by infected macrophages. nih.govresearchgate.net This enhanced host cell response contributes to the clearance of intracellular parasites. nih.gov

Finally, docking studies have suggested that these compounds may inhibit trypanothione (B104310) reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system, making it a potential molecular target. nih.gov

Anti-Inflammatory Potential

Thiophene-based compounds are recognized for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid belonging to this class. nih.gov Derivatives of 2-aminothiophene have also been investigated for their potential to mitigate inflammation. nih.gov

In Vitro and In Vivo Models of Inflammation

The anti-inflammatory activity of 2-aminothiophene derivatives has been demonstrated in various experimental models.

In Vitro Models: In vitro studies often utilize macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov In one such study, several 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives (THBTs) were shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov The most active compounds, 2a , 3a , and 3b , reduced NO production by 78-87%. nih.gov Their anti-inflammatory activity was associated with their ability to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of antioxidant and anti-inflammatory responses. nih.gov These compounds also reversed the elevated levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, as well as the inflammatory mediator prostaglandin (B15479496) E2 (PGE₂). nih.gov

Modulation of Inflammatory Cytokines and Enzymes (e.g., LOX isoform inhibition)

Research into the anti-inflammatory properties of 2-amino-3-benzoylthiophene derivatives has revealed their potential to modulate key inflammatory pathways. While direct studies on 2-Amino-3-(2-chlorobenzoyl)thiophene are limited in this specific context, research on structurally related 2-amino-3-acyl-tetrahydrobenzothiophene derivatives provides significant insights. These compounds, which share the core 2-amino-3-acylthiophene scaffold, have been shown to possess anti-inflammatory capabilities. For instance, the nonsteroidal anti-inflammatory drug Tinoridine, a 2-amino-3-acylthiophene derivative, underscores the therapeutic potential of this chemical class nih.gov.

Studies on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated their ability to reverse the elevated levels of pro-inflammatory cytokines. dundee.ac.ukresearchgate.net In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, specific derivatives were found to significantly reduce the production of key pro-inflammatory mediators including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). dundee.ac.ukresearchgate.net This modulation of cytokine release is a critical aspect of controlling the inflammatory response.

Furthermore, the broader class of thiophene derivatives has been investigated for its inhibitory effects on enzymes involved in the inflammatory cascade, such as lipoxygenases (LOX). LOX enzymes are crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govlifenscience.org While specific data on LOX isoform inhibition by this compound derivatives is not extensively detailed in current literature, the established anti-inflammatory profile of related thiophene compounds suggests that this is a promising area for future investigation. The inhibition of LOX, in conjunction with the downregulation of pro-inflammatory cytokines, represents a dual-pronged approach to mitigating inflammation.

Antimicrobial Activities (Antibacterial and Antifungal)

The 2-amino-3-benzoylthiophene scaffold is a versatile pharmacophore that has been extensively explored for its antimicrobial properties. Derivatives of this core structure have demonstrated significant activity against a wide range of bacterial and fungal pathogens, highlighting their potential as a foundation for the development of new antimicrobial agents.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Salmonella typhimurium)

Derivatives of 2-aminothiophene have shown notable efficacy against both Gram-positive and Gram-negative bacteria. In a study focused on ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, one compound in particular, S1, was identified as a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a minimum inhibitory concentration (MIC) value of 0.81 µM/ml. Another series of 3-chloro-6-methylbenzo[b]-thiophene-2-carbonylamino acid derivatives also exhibited antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

The following table summarizes the antibacterial activity of selected thiophene derivatives:

Antibacterial Activity of Thiophene Derivatives| Compound | Bacterial Strain | MIC (µM/ml) | Reference |

|---|---|---|---|

| S1 | Staphylococcus aureus | 0.81 | researchgate.net |

| S1 | Bacillus subtilis | 0.81 | researchgate.net |

| S1 | Escherichia coli | 0.81 | researchgate.net |

| S1 | Salmonella typhi | 0.81 | researchgate.net |

Efficacy Against Fungal Strains (e.g., Candida albicans, Candida glabrata, Candida tropicalis)

The antifungal potential of 2-aminothiophene derivatives has been demonstrated against several pathogenic Candida species. In one study, a series of seventeen Schiff bases bearing 2-aminothiophene derivatives were synthesized and evaluated for their in vitro antifungal activity. Several of these compounds exhibited promising results, with MIC values ranging from 16-64 µg/mL against various dermatophytes, in some cases surpassing the efficacy of the reference drug, fluconazole. ucl.ac.uk Another study highlighted a thiophene derivative, compound S4, which displayed excellent antifungal activity against Candida albicans and Aspergillus niger with a MIC of 0.91 µM/ml. researchgate.net Research on tri- and tetra-thioureido amino derivatives also showed that the tri-(2-thioureido-ethyl)-amine (P1) was highly active against Candida albicans and Candida glabrata, with an inhibitory concentration of 0.49 μg/ml.

The table below presents the antifungal activity of specific thiophene derivatives:

Antifungal Activity of Thiophene Derivatives| Compound | Fungal Strain | MIC | Reference |

|---|---|---|---|

| S4 | Candida albicans | 0.91 µM/ml | researchgate.net |

| S4 | Aspergillus niger | 0.91 µM/ml | researchgate.net |

| P1 | Candida albicans | 0.49 µg/ml | |

| P1 | Candida glabrata | 0.49 µg/ml |

Influence of Substituents on Antimicrobial Potency

The antimicrobial potency of 2-amino-3-benzoylthiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene and benzoyl rings. Structure-activity relationship (SAR) studies have revealed that the introduction of specific functional groups can enhance or diminish the antimicrobial effect.

For antibacterial agents, the presence of a 4-chlorophenyl substituent on the amide at position 2 of the thiophene ring was found to be more potent in ortho-derivatives compared to the unsubstituted analog. nih.gov Conversely, meta-derivatives did not show improved activity, and para-derivatives remained inactive. nih.gov In a series of Schiff bases, the presence of halogens and nitro substituents on the aromatic ring was found to increase antifungal activity. ucl.ac.uk

The level of alkylation and molecular branching in thioureido-substituted amines has also been shown to impact antifungal activity, indicating that fine-tuning these structural features can lead to more potent compounds. These findings underscore the importance of strategic chemical modifications in optimizing the antimicrobial profile of this class of compounds.

Anticonvulsant Properties

The thiophene scaffold is a constituent of various compounds with activity in the central nervous system, and research has extended to the anticonvulsant potential of its derivatives. While specific studies on this compound in this regard are not widely available, related structures have shown promising anticonvulsant activity in preclinical models.

For instance, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant effects. One compound from this series demonstrated activity in the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures, by protecting 50% of the tested animals and significantly prolonging the latency to the first seizure. In another study, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were assessed in maximal electroshock (MES) and 6 Hz seizure tests. A notable compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited a potent anticonvulsant profile with ED50 values of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz test.

These findings suggest that the incorporation of a substituted phenyl ring, such as the 2-chlorophenyl group present in the target compound, within a larger molecular framework containing a thiophene or related heterocyclic system, can lead to significant anticonvulsant properties. The mechanism of action for some of these active compounds is thought to involve the modulation of neuronal voltage-sensitive sodium and calcium channels.

Anticancer Activity Research

The thiophene ring system is a key structural component in a variety of compounds that have been investigated for their potential as anticancer agents. Derivatives of 2-amino-3-benzoylthiophene have been a particular focus of this research, with studies demonstrating cytotoxic activity against several human tumor cell lines.

In one study, a series of thiophene derivatives with 2,3-fused thiophene scaffolds were synthesized and evaluated for their cytotoxicity against HepG2 (liver cancer) and SMMC-7721 (liver cancer) cell lines. One derivative, designated as TP 5, showed higher antitumor activity than the other synthesized compounds and the standard chemotherapeutic agent, paclitaxel, at a concentration of 30.0 μg/mL. Another investigation into a different series of thiophene derivatives identified a compound, referred to as compound 480, with significant cytotoxicity against HeLa (cervical cancer) and Hep G2 cells, with IC50 values of 12.61 μg/mL and 33.42 μg/mL, respectively. dundee.ac.uk

The following table presents the cytotoxic activity of selected thiophene derivatives against various cancer cell lines:

Investigation of Other Pharmacological Activities (e.g., Antidepressant, Cardiotonic, Cholecystokinin (B1591339) Inhibition)

Research into the pharmacological profile of 2-amino-3-benzoylthiophene derivatives has extended beyond their primary applications, exploring potential therapeutic uses in other physiological systems. The central mechanism for many of these activities is the allosteric modulation of the A1 adenosine receptor (A1AR). nih.govingentaconnect.com These compounds act as positive allosteric modulators (PAMs), meaning they bind to a site on the receptor distinct from the endogenous ligand (adenosine) and enhance the receptor's response to it. nih.gov This mechanism allows for a more nuanced therapeutic effect, amplifying the body's natural signaling in a site- and event-specific manner, which has prompted investigations into their potential antidepressant and cardiotonic activities. frontiersin.org

Antidepressant Activity

The adenosinergic system is recognized for its role in regulating mechanisms related to psychiatric disorders. frontiersin.org Specifically, the A1 adenosine receptor is known to mediate antidepressant and anxiolytic-like effects. frontiersin.org Activation of A1ARs can modulate neurotransmitter release, which is a key target for many conventional antidepressant medications. nih.gov

While direct clinical trials on the antidepressant effects of this compound derivatives are not extensively documented, their established role as potent A1AR PAMs provides a strong rationale for this potential application. By enhancing the natural, neuroprotective effects of adenosine in the central nervous system, these compounds represent a promising avenue for the development of novel antidepressant therapies. frontiersin.org The strategy of using allosteric modulators is particularly appealing as it may avoid the side effects and receptor desensitization often associated with direct-acting agonists. frontiersin.org

Cardiotonic and Cardioprotective Activity

The A1 adenosine receptor is highly significant in the cardiovascular system, where it plays a crucial role in regulating heart function and protecting cardiac tissue. nih.gov Activation of A1ARs in the heart leads to effects such as a reduction in heart rate and contractility. nih.gov More importantly, A1AR activation is a powerful mechanism for cardioprotection, particularly against ischemia-reperfusion injury, where blood flow is restored after a period of restriction (like a heart attack). nih.govfrontiersin.org

Studies have demonstrated that 2-amino-3-benzoylthiophene derivatives, acting as A1AR allosteric enhancers, potentiate the beneficial effects of endogenous adenosine on the heart. nih.gov Preclinical research has shown that these modulators can improve cardiac function and reduce myocardial cell death following an ischemic event. mdpi.com For instance, in isolated heart models, an A1AR allosteric modulator demonstrated significant improvement in the recovery of left ventricular developed pressure and reduced the efflux of cardiac troponin I, a marker of heart muscle damage. mdpi.com This highlights the potential of these thiophene derivatives not as traditional cardiotonics that increase heart rate, but as therapeutic agents that protect and preserve heart function during and after pathological stress.

Cholecystokinin (CCK) Inhibition

Following a thorough review of available scientific literature, no significant research was identified that investigates or establishes an inhibitory effect of this compound derivatives on cholecystokinin (CCK) or its receptors. This area remains uncharacterised for this class of compounds.

Research Data on 2-Amino-3-benzoylthiophene Derivatives as A1AR Modulators

| Compound Class | Specific Derivative Example | Observed Activity | Reference |

|---|---|---|---|

| 2-Amino-3-benzoylthiophene | PD 81,723 | Positive Allosteric Modulator (PAM) of A1AR; enhances agonist binding and function. | nih.gov |

| 2-Amino-3-benzoylthiophene | VCP333 | A1AR PAM; improves cardiac function and reduces cell death post-ischemia. | mdpi.com |

| 2-Amino-3-naphthoylthiophene | Compound 37 | Potent A1AR PAM; more active than PD 81,723 in increasing agonist binding. | acs.org |

| 2-Amino-5-bromo-3-benzoyl-4-phenylthiophene | Compound 10a | High Allosteric Enhancer (AE) activity at the human A1AR. | nih.gov |

Preclinical Research and Therapeutic Development Implications

Role as Precursors in Pharmaceutical Synthesis (e.g., Etizolam)

A primary and well-established application of 2-Amino-3-(2-chlorobenzoyl)thiophene is its function as a crucial starting material, or precursor, in the synthesis of complex pharmaceutical compounds. It is a key intermediate in the production of thienodiazepine derivatives, a class of drugs with therapeutic effects.

Notably, it is integral to the synthesis of Etizolam , a thienodiazepine used for anxiety and sleep disorders. researchgate.net The synthesis involves a multi-step process where the this compound core is chemically modified and cyclized to form the characteristic thieno-triazolo-diazepine structure of etizolam. google.comgoogle.com Similarly, the compound is a building block for Brotizolam , another potent hypnotic agent. The general synthetic pathway involves the cyclization of an acetyl hydrazone derivative of the thiophene (B33073) compound, often in the presence of a catalyst like p-toluene sulphonic acid, to yield the final triazolothienodiazepine structure. google.com The presence of this compound has been identified in illicit tablets, sometimes alongside etizolam, suggesting its role as a leftover precursor from clandestine synthesis. researchgate.net

The utility of this compound as a precursor is summarized below:

| Precursor Compound | Resulting Pharmaceutical | Therapeutic Class |

| This compound | Etizolam | Thienodiazepine (Anxiolytic, Hypnotic) |

| This compound | Brotizolam | Thienodiazepine (Hypnotic) |

Exploration of Derivatives for Enhanced Therapeutic Profiles

The 2-amino-3-benzoylthiophene core structure is a "privileged scaffold," meaning it can be used to build a variety of compounds that interact with different biological targets. researchgate.net Researchers have extensively modified this basic structure to create derivatives with improved or novel therapeutic effects. These explorations often involve adding different chemical groups at various positions on the thiophene ring to understand the structure-activity relationships (SAR).

A significant area of research has been on derivatives of the closely related 2-Amino-3-(4-chlorobenzoyl)thiophene . Studies have focused on synthesizing new analogues to act as allosteric enhancers of the A1 adenosine (B11128) receptor, a strategy for augmenting the effects of endogenous adenosine in a targeted manner. nih.gov

Key findings from these derivative explorations include:

Modification at the 4-position: Introducing various substituents at the 4-position of the thiophene ring has been explored to assess bulk tolerance. nih.gov Replacing an arylpiperazine moiety with fused indole (B1671886) nuclei, such as 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481), resulted in potent allosteric enhancers. nih.gov

Modification at the 5-position: In a series of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives, substitution at the C-5 position was shown to have a fundamental impact on activity. nih.gov The addition of aryl groups at this position additively contributed to the allosteric enhancing activity, leading to the most active compounds in both binding and functional assays. nih.gov

These studies demonstrate that systematic modification of the 2-amino-3-benzoylthiophene scaffold allows for the fine-tuning of pharmacological activity, enabling the development of molecules with enhanced potency and selectivity for specific biological targets. nih.govnih.gov

Development of New Drug Candidates based on this compound Scaffold

The 2-aminothiophene scaffold, the core structure of this compound, is a cornerstone in the development of new drug candidates for a wide range of diseases. researchgate.netsciforum.net Its versatility has prompted its use in designing novel agents that target infectious diseases and cancer. mdpi.comnih.gov

Antileishmanial Agents: Leishmaniasis is a neglected tropical disease with limited therapeutic options. nih.gov Research has identified 2-aminothiophene derivatives as promising candidates for new antileishmanial drugs. nih.govmdpi.com Through chemical modifications at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring, scientists have aimed to expand the pharmacophore responsible for its antileishmanial potential. mdpi.com Structure-activity relationship (SAR) studies have helped identify substitution patterns that are favorable for activity, leading to compounds with significant potency against Leishmania amazonensis. nih.gov

Antimycobacterial Agents: The 2,3-disubstituted thiophene moiety plays a crucial role in the activity of novel inhibitors of decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.gov Starting from a lead compound, a structure-based scaffold hopping strategy led to the design and synthesis of new thiophene-arylamide derivatives. Systematic optimization of the side chains attached to the thiophene core produced compounds with potent antimycobacterial activity and low cytotoxicity, which did not show cross-resistance with existing drugs. nih.gov

Antiviral Agents (HIV): The thiophene[3,2-d]pyrimidine scaffold, an elaborated version of the 2-aminothiophene core, has been identified as a privileged structure for developing potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com By targeting a specific region of the NNRTI-binding pocket, researchers designed and synthesized novel derivatives with amino acid substitutions. One such compound exhibited excellent potency against wild-type HIV-1 and, notably, against drug-resistant mutant strains, highlighting its potential as a promising lead for further investigation. mdpi.com

The table below summarizes the development of drug candidates from the 2-aminothiophene scaffold.

| Therapeutic Area | Target | Scaffold/Derivative Class | Research Finding |

| Leishmaniasis | Leishmania parasites | 2-Aminothiophene derivatives | Modifications at C-3, C-4, and C-5 positions yield compounds with potent antileishmanial activity. mdpi.comnih.gov |

| Tuberculosis | DprE1 enzyme in M. tuberculosis | Thiophene-arylamides | Novel derivatives show potent antimycobacterial activity and low cytotoxicity. nih.gov |

| HIV/AIDS | HIV-1 Reverse Transcriptase | Thiophene[3,2-d]pyrimidines | Amino acid-substituted derivatives show high potency against wild-type and resistant HIV-1 strains. mdpi.com |

Bioisosteric Modifications for Improved Activity and Selectivity

Bioisosterism is a powerful strategy in medicinal chemistry used for the rational design and modification of lead compounds to improve their pharmacological and pharmacokinetic properties. ufrj.br This strategy involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. u-tokyo.ac.jp

In the context of 2-aminothiophene derivatives, bioisosteric modification has been successfully employed to enhance therapeutic activity. A notable example is the development of new antileishmanial agents where the sulfur atom (S) of the thiophene ring was replaced by a selenium atom (Se), creating 2-aminoselenophene analogues. mdpi.com

S/Se Bioisosterism: This specific bioisosteric replacement was investigated to modulate the biological activity of antileishmanial compounds. mdpi.com The findings indicated that this modification was generally favorable for antileishmanial activity. Several of the 2-aminoselenophene derivatives demonstrated equivalent or, in some cases, significantly superior activity compared to their analogous 2-aminothiophene counterparts without negatively impacting their safety profile. mdpi.com For instance, one 2-aminoselenophene compound (34) showed an IC₅₀ of 2.14 µM against L. amazonensis, a marked improvement over its thiophene analogue (TN6-4), which had an IC₅₀ of 85.3 µM. mdpi.com

This successful application of bioisosterism underscores its utility in the rational design of new drug candidates based on the 2-aminothiophene scaffold, allowing for the optimization of activity and selectivity. mdpi.comufrj.br

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Diversified Analogues

The core structure of 2-Amino-3-(2-chlorobenzoyl)thiophene is a launchpad for creating diverse chemical libraries. Modern synthetic strategies are focused on efficiently generating analogues with varied substituents to explore a wider chemical space and fine-tune biological activity.

One prominent strategy is the Gewald reaction , a multicomponent condensation that allows for the synthesis of polysubstituted 2-aminothiophenes. Researchers have utilized this method to introduce chemical modifications at the C-3, C-4, and C-5 positions of the thiophene (B33073) ring, enabling a systematic investigation of structure-activity relationships (SAR). mdpi.com

Another powerful technique is the Sonogashira coupling reaction . This cross-coupling method has been successfully employed to introduce (hetero)aryl ethynyl (B1212043) groups at the C-5 position of the 2-amino-3-aroyl-thiophene core. nih.gov This approach creates more complex and rigid analogues, which has proven beneficial for applications such as antimitotic agents that interact with tubulin. nih.gov Further diversification can be achieved through the subsequent reduction of the newly introduced ethynyl triple bond to create more flexible ethylene (B1197577) or ethyl linkers. nih.gov

Researchers have also explored substitutions at the 4-position of the thiophene ring, replacing moieties like arylpiperazine with various fused indole (B1671886) nuclei, such as 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481), to investigate bulk tolerance and its effect on biological activity. nih.gov These advanced synthetic approaches are crucial for generating novel compounds with enhanced or entirely new pharmacological profiles.

Advanced Pharmacological Profiling and Target Identification

Beyond its use as an intermediate, the 2-aminothiophene scaffold is being investigated for a range of direct biological effects. Advanced pharmacological studies are revealing novel mechanisms of action and identifying specific molecular targets.

A significant area of research involves the development of allosteric modulators for G protein-coupled receptors (GPCRs). Derivatives of the closely related 2-amino-3-(4-chlorobenzoyl)thiophene have been identified as potent allosteric enhancers of the A1 adenosine (B11128) receptor. nih.govresearchgate.net These compounds potentiate the binding of the natural agonist to the receptor without directly activating it. nih.gov This represents a sophisticated strategy for modulating endogenous signaling pathways with greater specificity and potentially fewer side effects. Functional assays, including cAMP studies, have been instrumental in characterizing the activity of these allosteric enhancers. nih.gov

Furthermore, certain 2-amino-3-aroyl-thiophene derivatives have been identified as potent inhibitors of tubulin polymerization . nih.gov These compounds exert cytostatic effects on cancer cell lines by disrupting microtubule dynamics, a critical process for cell division. The antiproliferative effects of the most active compounds were linked to an increase in the proportion of cells in the G2/M and sub-G1 phases of the cell cycle, confirming their mechanism of action. nih.gov

Other studies have explored the antiviral potential of this class of compounds. A series of 2-amino-3-arylsulfonylthiophenes demonstrated moderate and selective activity against HIV-1 in cell cultures. nih.gov This highlights the potential for developing novel anti-HIV agents based on this scaffold.

Application in Chemical Biology as Probe Molecules

The unique properties of functionally substituted 2-aminothiophenes make them valuable tools in chemical biology. They can be used as molecular probes to investigate complex biological systems and validate new drug targets. sciforum.net

The development of potent and selective allosteric enhancers for the A1 adenosine receptor provides a clear example. nih.govresearchgate.net These molecules can be used as chemical probes to explore the structure and function of the allosteric binding site on the receptor. By studying how different analogues interact with this site, researchers can gain insights into the mechanisms of GPCR modulation, which can guide the design of future drugs. The presence of both amino and cyano functional groups in some derivatives offers multiple reactive sites for further chemical modification, such as the preparation of tetrazole derivatives, expanding their utility as versatile chemical tools. sciforum.net

Computational Design of Next-Generation Thiophene-Based Compounds

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the discovery and optimization of thiophene-based compounds. mdpi.com In silico methods are increasingly used to predict molecular properties, model drug-receptor interactions, and guide synthetic efforts, thereby reducing the time and cost associated with drug development. mdpi.com

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two major approaches being applied. mdpi.com For instance, guided by the crystal structure of the HIV-1 reverse transcriptase in complex with an inhibitor, researchers have rationally designed novel thiophene[3,2-d]pyrimidine derivatives with improved antiviral activity. mdpi.com Molecular docking studies help to predict how different compounds will bind to a target protein, allowing for the prioritization of the most promising candidates for synthesis. nih.gov

Computational techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to investigate the electronic and photophysical properties of new thiophene-based materials. researchgate.net This has led to the successful "in silico design" of novel chromophores for applications like mechanochromic devices. nih.gov The integration of computational screening with experimental synthesis creates an efficient protocol for developing next-generation materials and therapeutics. nih.gov

Therapeutic Applications Beyond Current Indications

While this compound is a known precursor for anxiolytic and hypnotic agents like Etizolam, emerging research points to a much broader therapeutic potential for its derivatives. caymanchem.com

Anticancer Agents: The discovery of 2-amino-3-aroyl-thiophene derivatives that act as potent inhibitors of tubulin polymerization opens a promising avenue for cancer therapy. nih.gov These compounds have shown cytostatic effects at submicromolar concentrations against various tumor cell lines. nih.gov Additionally, other thiophene aryl amides have displayed moderate activity against leukemia, breast, and colon cancer cell lines. nih.gov

Antiviral Drugs: Research has demonstrated that 2-aminothiophene derivatives possess activity against several viruses. Specific analogues have shown selective inhibition of HIV-1, while others were active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov The development of novel thiophene[3,2-d]pyrimidine derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors further underscores this potential. mdpi.com

Anti-Infective Agents: The 2-aminothiophene scaffold is being explored for its activity against neglected tropical diseases. Derivatives have been designed and synthesized as potential new drug candidates against Leishmaniasis, a parasitic disease with limited treatment options. mdpi.com

Neurological and Inflammatory Disorders: The development of allosteric enhancers for the A1 adenosine receptor could lead to new treatments for conditions where augmenting endogenous adenosine signaling is beneficial, such as in certain neurological or inflammatory diseases. nih.gov

This expanding scope of research highlights that the this compound scaffold is far from being fully exploited. The continued application of innovative synthetic, pharmacological, and computational tools promises to yield a new generation of drugs and materials based on this versatile chemical entity.

常见问题

Q. What are the common synthetic routes for 2-amino-3-acyl-thiophene derivatives, and how are they applied to 2-amino-3-(2-chlorobenzoyl)thiophene?

The synthesis typically involves coupling 2-aminothiophene precursors with acylating agents. For example, intermediates are reacted with chlorobenzoyl derivatives or anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under reflux with nitrogen protection. Purification is achieved via reverse-phase HPLC (using MeCN:H₂O gradients) or recrystallization . Key steps include:

- Acylation : Reacting the amino group with 2-chlorobenzoyl chloride or activated esters.

- Workup : Neutralization, solvent evaporation, and chromatographic separation.

- Characterization : Melting point analysis, IR (C=O, NH stretches), and NMR (chemical shifts for aromatic protons and carbonyl carbons).

Q. What spectroscopic methods are used to confirm the structure of this compound?

- ¹H/¹³C NMR : Aromatic protons in the thiophene ring appear at δ 6.8–7.5 ppm, while the 2-chlorobenzoyl carbonyl carbon resonates near δ 165–170 ppm .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (NH stretch) confirm acyl and amino groups .

- LC-MS/HRMS : Molecular ion peaks match the theoretical mass (e.g., [M+H]⁺ for C₁₁H₇ClN₂OS: calculated 266.0, observed 266.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Solvent Selection : Dry CH₂Cl₂ minimizes side reactions (e.g., hydrolysis) compared to polar solvents .

- Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) accelerate acylation .

- Temperature Control : Reflux conditions (40–50°C) balance reaction rate and decomposition .

- Purification Strategy : Reverse-phase HPLC resolves closely related impurities, achieving >95% purity .

Q. How do structural modifications (e.g., substituents on the benzoyl group) affect the compound’s antibacterial activity?

- Electron-Withdrawing Groups : Chlorine at the 2-position enhances antibacterial potency by increasing electrophilicity and membrane penetration .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce activity by hindering target binding .

- Data Example : In a study, 2-chlorobenzoyl derivatives showed MIC values of 1–4 µg/mL against S. aureus, outperforming unsubstituted analogs .

Q. How can discrepancies in NMR or LC-MS data during characterization be resolved?

- Signal Overlap : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping aromatic protons .

- Impurity Peaks : Compare HRMS with theoretical isotopic patterns to distinguish adducts or byproducts .

- Dynamic Effects : Variable-temperature NMR can clarify conformational exchange in flexible substituents .

Methodological Challenges and Solutions

Q. What strategies are used to analyze the mechanism of antibacterial action for this compound?